Cas no 53226-75-8 (Pepstatin I)
Pepstatin I structure
Product Name:Pepstatin I
CAS No:53226-75-8
MF:C38H71N5O9
MW:741.998451471329
CID:2183426
Update Time:2023-08-05
Pepstatin I Chemical and Physical Properties
Names and Identifiers
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- (3S,4s)-4-[[[(3s,4s)-4-[[n-(7-methyl-1-oxooctyl)-l-val-l-val-]amino]-3-hydroxy-6-methylheptanoyl ]-l-ala-]amino]-3-hydroxy-6-methylheptanoic acid
- Pepstatin I
- (3S,4S)-3-Hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(7-m
-
- Inchi: 1S/C38H71N5O9/c1-21(2)15-13-12-14-16-31(46)42-34(24(7)8)38(52)43-35(25(9)10)37(51)41-27(17-22(3)4)29(44)19-32(47)39-26(11)36(50)40-28(18-23(5)6)30(45)20-33(48)49/h21-30,34-35,44-45H,12-20H2,1-11H3,(H,39,47)(H,40,50)(H,41,51)(H,42,46)(H,43,52)(H,48,49)/t26-,27-,28-,29-,30-,34-,35-/m0/s1
- InChI Key: YAAHUFBESWSXMP-GPHPOYFESA-N
- SMILES: O[C@@H](CC(N[C@@H](C)C(N[C@H]([C@H](CC(=O)O)O)CC(C)C)=O)=O)[C@H](CC(C)C)NC([C@H](C(C)C)NC([C@H](C(C)C)NC(CCCCCC(C)C)=O)=O)=O
Computed Properties
- Exact Mass: 741.525
- Monoisotopic Mass: 741.525
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 52
- Rotatable Bond Count: 26
- Complexity: 1130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 223
Pepstatin I Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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